molecular formula C6H12NNaO3 B2568404 Sodium 2-amino-4-hydroxy-4-methylpentanoate CAS No. 1803570-31-1

Sodium 2-amino-4-hydroxy-4-methylpentanoate

Cat. No. B2568404
CAS RN: 1803570-31-1
M. Wt: 169.156
InChI Key: BTYNIXLFWOXXQU-UHFFFAOYSA-M
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Description

Sodium 2-amino-4-hydroxy-4-methylpentanoate is a chemical compound with the CAS Number: 1803570-31-1 . It has a molecular weight of 169.16 and its IUPAC name is sodium 2-amino-4-hydroxy-4-methylpentanoate .


Synthesis Analysis

Na-AMP can be synthesized through several methods, including the reaction of L-threonine with sodium hydroxide, the hydrolysis of 2-amino-4-hydroxy-4-methylpentanoic acid, and the hydrolysis of 2-amino-4-methylthreonine.


Molecular Structure Analysis

The InChI code for Sodium 2-amino-4-hydroxy-4-methylpentanoate is 1S/C6H13NO3.Na/c1-6(2,10)3-4(7)5(8)9;/h4,10H,3,7H2,1-2H3,(H,8,9);/q;+1/p-1 . The molecular formula is C6H12NNaO3 .

Scientific Research Applications

1. Enzyme Inhibition and Synthetic Applications

Sodium 2-amino-4-hydroxy-4-methylpentanoate has been used as an intermediate in the synthesis of enzyme inhibitors. For instance, its derivatives were utilized in the preparation of renin inhibitory peptides, highlighting its role in the development of potential therapeutic agents (Thaisrivongs et al., 1987).

2. Volumetric and Conductometric Studies

The compound has been studied for its volumetric and conductometric properties in aqueous solutions, indicating its relevance in understanding the physicochemical interactions in solutions (Yan et al., 2010).

3. Atomic Absorption Spectrometry

In atomic absorption spectrometry, sodium 2-amino-4-hydroxy-4-methylpentanoate has been used for the extraction of lead and cobalt in water samples, showcasing its application in environmental monitoring and analysis (Singh & Sharma, 1987).

4. Stereochemistry in Marine Toxins

This compound's stereochemistry has been studied in the context of marine toxins, providing insights into the structural aspects of biologically active molecules (Giordano et al., 1999).

5. Ionic Liquid Crystals

Its role in the study of thermotropic ionic liquid crystals, particularly in the understanding of molecular arrangements and relaxation mechanisms, has been noted (Pleško et al., 1984).

6. Synthesis of Amino Acid Units

The compound has been utilized in the concise synthesis of amino acid units in natural products, demonstrating its application in synthetic organic chemistry (Sepe et al., 2010).

7. Anticancer Drug Synthesis

It has also been used in the synthesis of Schiff base organotin(IV) complexes, evaluated as potential anticancer drugs (Basu Baul et al., 2009).

8. Synthesis of Antimetabolites

Sodium 2-amino-4-hydroxy-4-methylpentanoate is involved in the synthesis of antimetabolites, highlighting its pharmaceutical relevance (Maehr & Leach, 1978).

9. Fermentation Processes in Pathogenic Bacteria

This compound's derivatives play a role in the fermentation processes of pathogenic bacteria, aiding in understanding microbial metabolism (Kim et al., 2008).

10. Coordination Compounds in Organometallic Chemistry

Its role in the formation of coordination compounds in organometallic chemistry has been explored, contributing to the field of inorganic chemistry (Baul et al., 2017).

Safety and Hazards

The safety information for Sodium 2-amino-4-hydroxy-4-methylpentanoate includes several hazard statements: H315, H319, H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

properties

IUPAC Name

sodium;2-amino-4-hydroxy-4-methylpentanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3.Na/c1-6(2,10)3-4(7)5(8)9;/h4,10H,3,7H2,1-2H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTYNIXLFWOXXQU-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(C(=O)[O-])N)O.[Na+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12NNaO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1803570-31-1
Record name sodium 2-amino-4-hydroxy-4-methylpentanoate
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